molecular formula C19H16O3 B10862063 Firefly luciferase-IN-1

Firefly luciferase-IN-1

Cat. No.: B10862063
M. Wt: 292.3 g/mol
InChI Key: HEEMJVLKXPNKTL-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Firefly luciferase-IN-1 is a chemical compound that acts as an inhibitor of firefly luciferase, an enzyme responsible for the bioluminescence observed in fireflies and click beetles. Firefly luciferase catalyzes the oxidation of firefly luciferin in the presence of oxygen and adenosine triphosphate (ATP), producing light. This bioluminescent reaction has been extensively utilized in various biotechnological and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Firefly luciferase-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of specific catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires the use of industrial-grade equipment and adherence to stringent quality control measures. The process may involve continuous flow reactors, automated synthesis systems, and purification techniques such as chromatography to ensure the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Firefly luciferase-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .

Scientific Research Applications

Firefly luciferase-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Firefly luciferase-IN-1 exerts its effects by inhibiting the activity of firefly luciferase. The compound binds to the active site of the enzyme, preventing the oxidation of firefly luciferin and the subsequent production of light. This inhibition is achieved through the formation of a stable complex between this compound and the enzyme, blocking the access of substrates to the active site .

Comparison with Similar Compounds

Firefly luciferase-IN-1 can be compared with other similar compounds, such as:

    Gaussia luciferase inhibitors: These inhibitors target Gaussia luciferase, another bioluminescent enzyme, and have different structural and functional properties.

    Renilla luciferase inhibitors: These compounds inhibit Renilla luciferase, which is used in marine organisms for bioluminescence.

    Oplophorus luciferase inhibitors: These inhibitors target Oplophorus luciferase, found in deep-sea shrimp.

This compound is unique in its specificity for firefly luciferase, making it a valuable tool for studying this particular enzyme and its applications in bioluminescence research .

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(6E)-6-[(4-methylphenyl)methylidene]-5-oxo-7,8-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O3/c1-12-2-4-13(5-3-12)10-15-7-6-14-11-16(19(21)22)8-9-17(14)18(15)20/h2-5,8-11H,6-7H2,1H3,(H,21,22)/b15-10+

InChI Key

HEEMJVLKXPNKTL-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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